molecular formula C15H13NO2 B1616880 Salicylidene p-aminoacetophenone CAS No. 788-23-8

Salicylidene p-aminoacetophenone

Cat. No.: B1616880
CAS No.: 788-23-8
M. Wt: 239.27 g/mol
InChI Key: NMHNMJLIXGLSFY-UHFFFAOYSA-N
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Description

Salicylidene p-aminoacetophenone is a Schiff base compound formed by the condensation of salicylaldehyde and p-aminoacetophenone. This compound is known for its versatile applications in various fields, including medicinal chemistry, coordination chemistry, and material science. It exhibits interesting chemical properties due to the presence of both aldehyde and amine functional groups, making it a valuable compound for scientific research and industrial applications .

Scientific Research Applications

Salicylidene p-aminoacetophenone has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylidene p-aminoacetophenone is typically synthesized through a condensation reaction between salicylaldehyde and p-aminoacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Salicylidene p-aminoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can regenerate the original amine and aldehyde .

Mechanism of Action

The mechanism of action of salicylidene p-aminoacetophenone involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Salicylidene p-aminoacetophenone can be compared with other Schiff bases such as salicylidene-4-aminoantipyrine and salicylidene-4-morpholinethiosemicarbazide. These compounds share similar structural features but differ in their specific functional groups and applications. This compound is unique due to its specific combination of salicylaldehyde and p-aminoacetophenone, which imparts distinct chemical and biological properties .

List of Similar Compounds

Properties

IUPAC Name

1-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)12-6-8-14(9-7-12)16-10-13-4-2-3-5-15(13)18/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHNMJLIXGLSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788-23-8
Record name Salicylidene p-aminoacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000788238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC116576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-(2-HYDROXYBENZYLIDENEAMINO)ACETOPHENONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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